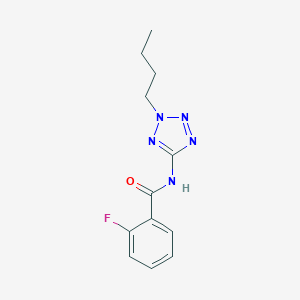
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately, cell death. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide also inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to selectively target cancer cells, while sparing normal cells. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a low toxicity profile. However, N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has some limitations, including poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide. One potential direction is the development of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide in combination with other anti-cancer agents, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide and its potential applications in other fields, such as anti-inflammatory therapy.
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide is a promising chemical compound with potential applications in cancer research and anti-inflammatory therapy. Its low toxicity profile and selective targeting of cancer cells make it an attractive candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with butyl isocyanate, followed by the reaction with sodium azide and finally, the reaction with acetic anhydride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and preventing angiogenesis. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide |
|---|---|
Formule moléculaire |
C12H14FN5O |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H14FN5O/c1-2-3-8-18-16-12(15-17-18)14-11(19)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H,14,16,19) |
Clé InChI |
RSNOVVANMXDPNK-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)

![N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B278206.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278211.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278224.png)